Tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate
Overview
Description
Esters are commonly used in various industrial applications due to their versatile chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate in the presence of a base. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors with optimized reaction conditions to maximize yield and purity. The process involves the use of catalysts and solvents to facilitate the reaction and purification steps.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: Substitution reactions can occur at the hydroxyl or nitro groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as tin chloride and iron powder are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules to exert its effects.
Comparison with Similar Compounds
Tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate is structurally similar to other esters and nitro compounds.
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Biological Activity
Tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate, with the CAS number 213669-43-3, is a compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula: C₁₁H₂₀N₂O₅
- Molecular Weight: 260.29 g/mol
- IUPAC Name: this compound
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as an antimalarial agent and its cytotoxic effects.
Antimalarial Activity
Recent studies have suggested that compounds similar to this compound exhibit significant antimalarial properties. The following table summarizes the in vitro antiplasmodial activity of related compounds:
Compound Name | IC50 (nM) vs P. falciparum | Cytotoxicity IC50 (nM) vs HepG2 | Therapeutic Index (TI) |
---|---|---|---|
Compound A | 16 ± 0.92 | 7023 ± 406 | > 439 |
Compound B | 12 ± 0.69 | 439 | > 36 |
This compound | TBD | TBD | TBD |
Note: TBD = To Be Determined; further studies are required to establish specific values for this compound.
Cytotoxicity Studies
In vitro cytotoxicity assays using human hepatic HepG2 cells have shown that many related compounds do not exhibit significant toxicity at concentrations below 1 µM, indicating a favorable therapeutic index. For instance, the cytotoxicity of Tert-butyl derivatives has been evaluated with IC50 values consistently above this threshold, suggesting low toxicity and potential for therapeutic use.
Case Studies
Case Study 1: Synthesis and Evaluation
A study conducted on the synthesis of various pyrrolidine derivatives, including this compound, highlighted the importance of structure-activity relationships (SAR). The synthesized compounds were tested against both Plasmodium falciparum and HepG2 cell lines. The results indicated that modifications in the nitro group significantly affected antimalarial efficacy while maintaining low cytotoxicity levels.
Case Study 2: Mechanism of Action
Another investigation focused on the mechanism of action of similar compounds against malaria parasites. It was found that these compounds interfere with the metabolic pathways of Plasmodium species, potentially through inhibition of specific enzymes involved in nucleotide synthesis. This suggests a novel approach to developing antimalarial drugs targeting metabolic functions.
Properties
IUPAC Name |
tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-11(2,3)18-10(15)12-6-4-5-8(12)9(14)7-13(16)17/h8-9,14H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYKPQQEGGXZIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(C[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745315 | |
Record name | tert-Butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213669-43-3 | |
Record name | tert-Butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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